5-Pyrimidinamine,2-iodo-N-methyl-
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Overview
Description
5-Pyrimidinamine, 2-iodo-N-methyl- is a chemical compound with the molecular formula C5H6IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine, 2-iodo-N-methyl- typically involves the iodination of a pyrimidine derivative. One common method includes the reaction of 2-aminopyrimidine with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-100°C to facilitate the iodination process .
Industrial Production Methods
Industrial production of 5-Pyrimidinamine, 2-iodo-N-methyl- may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinamine, 2-iodo-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne derivatives.
Scientific Research Applications
5-Pyrimidinamine, 2-iodo-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinamine, 2-iodo-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity and affecting the associated biological pathway .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 5-methyl-: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: Contains an iodine atom but has a different core structure, leading to different chemical and biological properties.
Uniqueness
5-Pyrimidinamine, 2-iodo-N-methyl- is unique due to the presence of both an iodine atom and a methyl group on the pyrimidine ring. This combination can enhance its reactivity and make it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C5H6IN3 |
---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
2-iodo-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H6IN3/c1-7-4-2-8-5(6)9-3-4/h2-3,7H,1H3 |
InChI Key |
LWRPRENGFZETTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(N=C1)I |
Origin of Product |
United States |
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